

# Flow cytometry protocol using Delbonine

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## Compound of Interest

Compound Name: Delbonine

Cat. No.: B3362040

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It appears that "**Delbonine**" may be a variant spelling of "Delphinidin," an anthocyanidin found in pigmented fruits and vegetables. Delphinidin has been the subject of research for its potential anti-cancer properties, particularly in breast cancer studies where flow cytometry is a key analytical method. This document provides a detailed protocol for utilizing Delphinidin in flow cytometry to assess its effects on cell cycle and apoptosis in HER-2 positive breast cancer cell lines.

## Application Notes

Delphinidin has been shown to induce cell cycle arrest and apoptosis in HER-2 positive breast cancer cell lines by modulating the NF- $\kappa$ B and MAPK signaling pathways.<sup>[1][2][3]</sup> Flow cytometry is an ideal method to quantify these cellular responses. This protocol is optimized for the analysis of HER-2 positive breast cancer cell lines, such as MDA-MB-453 and BT-474.

## Mechanism of Action

Delphinidin exerts its anti-cancer effects through multiple mechanisms. In HER-2 positive breast cancer cells, it has been observed to:

- Induce G2/M phase cell cycle arrest: This is achieved by inhibiting the protein expression of cyclin B1 and Cdk1.<sup>[1][2]</sup>
- Promote mitochondrial apoptosis: This is mediated by inhibiting the ERK and NF- $\kappa$ B signaling pathways while activating the JNK signaling pathway.<sup>[1][2][3]</sup>

- Inhibit HER2 and Erk1/2 Signaling: Delphinidin has been shown to reduce the phosphorylation of HER2, Akt, and Erk1/2.[4]

## Experimental Protocols

This section provides detailed protocols for cell culture, Delphinidin treatment, and subsequent analysis of cell cycle and apoptosis by flow cytometry.

### Cell Culture and Delphinidin Treatment

- Cell Line Maintenance: Culture HER-2 positive breast cancer cell lines (e.g., MDA-MB-453, BT-474) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Cell Seeding: Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
- Delphinidin Preparation: Prepare a stock solution of Delphinidin in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture media to achieve the desired final concentrations (e.g., 20, 40, 80 µM). A DMSO control should be prepared using the same final concentration of DMSO as in the highest Delphinidin treatment group.[1][5]
- Treatment: Replace the culture medium with the prepared Delphinidin-containing media or the DMSO control media. The incubation time will vary depending on the assay:
  - Cell Cycle Analysis: 48 hours.[1][5]
  - Apoptosis and Mitochondrial Membrane Potential Analysis: 8 hours.[1][5]

### Protocol 1: Cell Cycle Analysis using Propidium Iodide Staining

This protocol is for the analysis of DNA content to determine the cell cycle distribution of Delphinidin-treated cells.

- Cell Harvesting: After the 48-hour treatment period, harvest the cells by trypsinization.
- Washing: Wash the cells with ice-cold phosphate-buffered saline (PBS).

- Fixation: Fix the cells in 70% ethanol and store them at -20°C overnight.
- Staining:
  - Wash the fixed cells with PBS.
  - Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A.
  - Incubate for 30 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the samples on a flow cytometer. A total of  $2 \times 10^4$  cells should be analyzed for each sample.<sup>[1]</sup> The data can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

## Protocol 2: Apoptosis Analysis using Annexin V and Propidium Iodide Staining

This protocol allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

- Cell Harvesting: After the 8-hour treatment period, harvest the cells.
- Washing: Wash the cells twice with cold PBS.
- Resuspension: Resuspend the cells in 1X Binding Buffer.
- Staining:
  - Add Annexin V-FITC and Propidium Iodide to the cell suspension.
  - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry within one hour. This will allow for the quantification of the apoptotic cell population.<sup>[1]</sup>

## Data Presentation

The following tables summarize the quantitative data from studies on the effect of Delphinidin on HER-2 positive breast cancer cell lines.

Table 1: Effect of Delphinidin on Cell Cycle Distribution in MDA-MB-453 Cells

| Treatment         | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|-------------------|-----------------|-------------|----------------|
| Control (DMSO)    | 55.2 ± 2.3      | 25.1 ± 1.8  | 19.7 ± 1.5     |
| 20 µM Delphinidin | 48.9 ± 2.1      | 20.5 ± 1.6  | 30.6 ± 2.0     |
| 40 µM Delphinidin | 40.1 ± 1.9      | 15.3 ± 1.4  | 44.6 ± 2.2     |
| 80 µM Delphinidin | 32.7 ± 1.7      | 10.8 ± 1.2  | 56.5 ± 2.5     |

Table 2: Effect of Delphinidin on Cell Cycle Distribution in BT-474 Cells

| Treatment         | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|-------------------|-----------------|-------------|----------------|
| Control (DMSO)    | 60.3 ± 2.5      | 22.4 ± 1.7  | 17.3 ± 1.4     |
| 20 µM Delphinidin | 54.1 ± 2.2      | 18.9 ± 1.5  | 27.0 ± 1.9     |
| 40 µM Delphinidin | 45.8 ± 2.0      | 14.2 ± 1.3  | 39.9 ± 2.1     |
| 80 µM Delphinidin | 38.2 ± 1.8      | 9.7 ± 1.1   | 52.1 ± 2.4     |

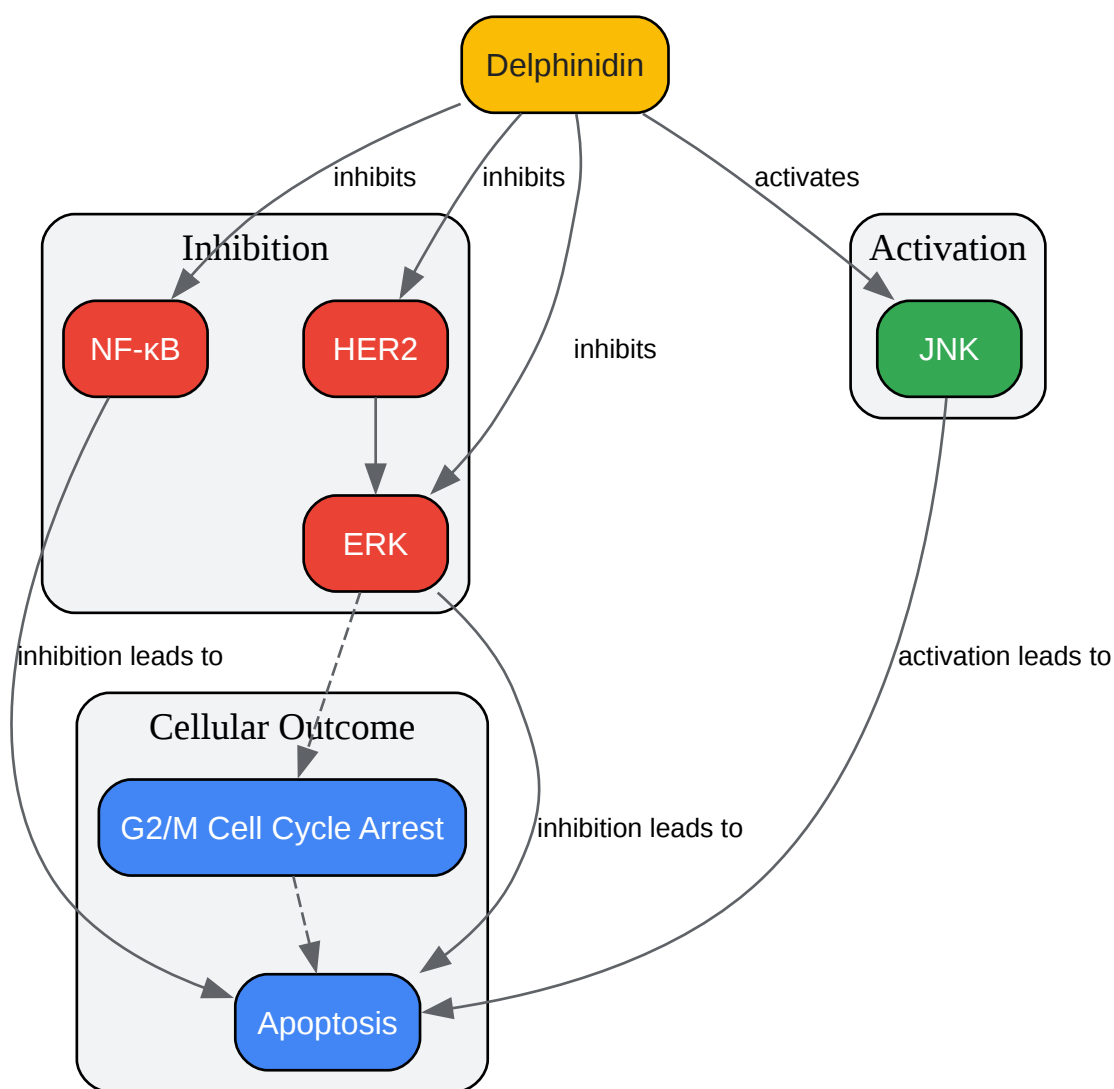
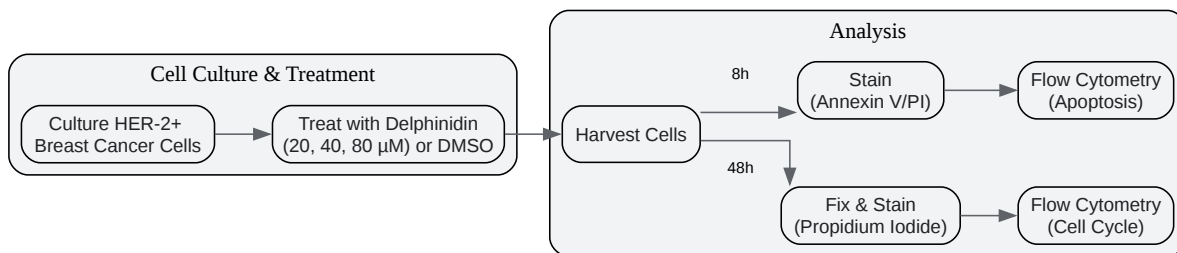
Table 3: Effect of Delphinidin on Apoptosis in MDA-MB-453 and BT-474 Cells

| Cell Line         | Treatment      | Apoptosis Rate (%) |
|-------------------|----------------|--------------------|
| MDA-MB-453        | Control (DMSO) | 5.3 ± 0.8          |
| 20 µM Delphinidin | 25.7 ± 2.1     |                    |
| 40 µM Delphinidin | 49.6 ± 3.5     |                    |
| 80 µM Delphinidin | 53.9 ± 4.2     |                    |
| BT-474            | Control (DMSO) | 4.8 ± 0.7          |
| 20 µM Delphinidin | 10.2 ± 1.2     |                    |
| 40 µM Delphinidin | 17.6 ± 1.9     |                    |
| 80 µM Delphinidin | 55.2 ± 4.8     |                    |

(Note: The data in the tables are representative and have been synthesized from the cited literature for illustrative purposes.)[\[1\]](#)[\[6\]](#)

## Visualizations

## Experimental Workflow



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